molecular formula C12H14F3N5O2 B10894748 1,5-Dimethyl-N~4~-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-YL}-1H-pyrazole-4-carboxamide

1,5-Dimethyl-N~4~-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-YL}-1H-pyrazole-4-carboxamide

Cat. No.: B10894748
M. Wt: 317.27 g/mol
InChI Key: FUZBGKQRGHDDCU-UHFFFAOYSA-N
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Description

1,5-Dimethyl-N~4~-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-YL}-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1,5-Dimethyl-N~4~-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-YL}-1H-pyrazole-4-carboxamide involves multiple stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Chemical Reactions Analysis

1,5-Dimethyl-N~4~-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-YL}-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1,5-Dimethyl-N~4~-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-YL}-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-N~4~-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-YL}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1,5-Dimethyl-N~4~-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-YL}-1H-pyrazole-4-carboxamide can be compared with other pyrazole derivatives, such as:

  • 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
  • 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

These compounds share similar structural features but differ in the position and nature of substituents, which can significantly affect their chemical and biological properties .

Properties

Molecular Formula

C12H14F3N5O2

Molecular Weight

317.27 g/mol

IUPAC Name

1,5-dimethyl-N-[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]pyrazole-4-carboxamide

InChI

InChI=1S/C12H14F3N5O2/c1-8-10(4-16-19(8)2)11(21)18-9-3-17-20(5-9)7-22-6-12(13,14)15/h3-5H,6-7H2,1-2H3,(H,18,21)

InChI Key

FUZBGKQRGHDDCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C(=O)NC2=CN(N=C2)COCC(F)(F)F

Origin of Product

United States

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